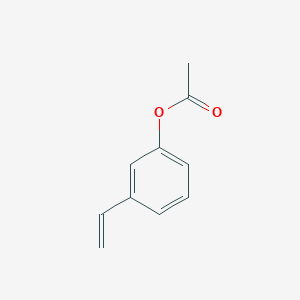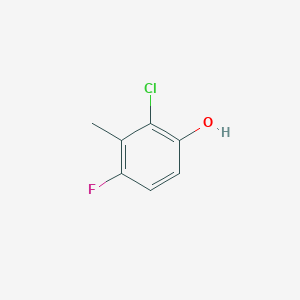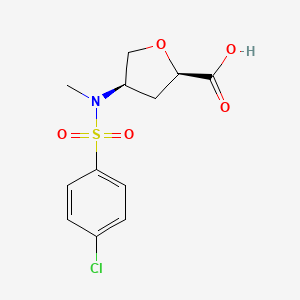
Methyl 3-(3-cyano-1-methoxypropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-cyano-1-methoxypropyl)benzoate: is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is characterized by the presence of a benzoate ester group, a cyano group, and a methoxypropyl group, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-cyano-1-methoxypropyl)benzoate typically involves the esterification of 3-(3-cyano-1-methoxypropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: Methyl 3-(3-cyano-1-methoxypropyl)benzoate can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The cyano group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzoate esters.
科学的研究の応用
Chemistry: Methyl 3-(3-cyano-1-methoxypropyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development and medicinal chemistry studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
作用機序
The mechanism of action of Methyl 3-(3-cyano-1-methoxypropyl)benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The benzoate ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert biological effects through various pathways .
類似化合物との比較
- Methyl 3-(1-cyanoethyl)benzoate
- Methyl 3-cyanobenzoate
- Methyl 3-(chlorocarbonyl)benzoate
Comparison: Methyl 3-(3-cyano-1-methoxypropyl)benzoate is unique due to the presence of the methoxypropyl group, which imparts different chemical reactivity and biological activity compared to its analogs. For example, Methyl 3-(1-cyanoethyl)benzoate lacks the methoxy group, which may affect its solubility and reactivity in certain reactions .
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
methyl 3-(3-cyano-1-methoxypropyl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-16-12(7-4-8-14)10-5-3-6-11(9-10)13(15)17-2/h3,5-6,9,12H,4,7H2,1-2H3 |
InChIキー |
PTGQQPAZNXIPRD-UHFFFAOYSA-N |
正規SMILES |
COC(CCC#N)C1=CC(=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)







